Computed Lipophilicity (XLogP3) of CAS 898450-66-3 vs. the 4-Chlorophenyl Analog: Implications for CNS Permeability and Solubility
The XLogP3 computed logP of CAS 898450-66-3 is 2.9 [1], placing it within the CNS drug-like range (typically 1–4). This is approximately 0.5–0.7 log units lower than the predicted logP of the structurally analogous 4-chlorophenylsulfonyl derivative (estimated XLogP3 ≈ 3.4–3.6 based on the Hansch π-value for Cl substitution of +0.71 relative to H), suggesting that the 4-methoxyphenylsulfonyl group confers measurably reduced lipophilicity compared to the 4-chlorophenyl analog [2]. Lower logP generally correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical parameters in early-stage screening [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (computed by PubChem, XLogP3 algorithm v3.0) |
| Comparator Or Baseline | N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide: XLogP3 not directly computed in PubChem; estimated ≈ 3.4–3.6 based on Cl π-value adjustment |
| Quantified Difference | Estimated ΔXLogP3 ≈ −0.5 to −0.7 (target compound is less lipophilic) |
| Conditions | Computational prediction: PubChem XLogP3 3.0 algorithm; comparator lipophilicity estimated via Hansch substituent constant method |
Why This Matters
A lower logP may translate into better aqueous solubility and reduced off-target protein binding, which can improve screening data quality and reduce false-positive rates in biochemical and cell-based assays.
- [1] PubChem. Compound Summary for CID 16829725: Computed Properties, XLogP3 = 2.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/898450-66-3. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. π(Cl) = +0.71. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
